molecular formula C13H11IN2O3 B2555265 Lenalidomide-I CAS No. 2207541-30-6

Lenalidomide-I

Número de catálogo B2555265
Número CAS: 2207541-30-6
Peso molecular: 370.146
Clave InChI: BKIUJJLYXXEGFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lenalidomide is a cancer drug also known by its brand name Revlimid . It is used to treat myeloma, myelodysplastic syndromes, follicular lymphoma, and mantle cell lymphoma . It works by stopping cancer cells from developing, stopping blood vessels from growing in the cancer, and stimulating part of the immune system to attack the cancer cells .


Synthesis Analysis

The synthesis of Lenalidomide involves reacting methyl 2-bromomethyl-3-nitrobenzoate with 2,6 dioxopiperidin-3-ammonium chloride in the presence of DMF and triethylamine to obtain 3- (4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piepridine-2,6-dione. This nitro intermediate is then hydrogenated at 50 psi pressure using a 10% Pd/C catalyst in 1,4-dioxane .


Molecular Structure Analysis

Lenalidomide stabilizes protein-protein complexes by turning labile intermolecular H-bonds into robust interactions . All molecules have a similar chemical structure, with a mutual phthalimide and glutarimide carbon skeleton distinguished only by the side chain .


Chemical Reactions Analysis

The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .


Physical And Chemical Properties Analysis

The structure and polymorphic modification of Lenalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .

Aplicaciones Científicas De Investigación

Multiple Myeloma (MM) Treatment

Lenalidomide is well-established and approved for MM therapy. Its mode of action includes immune modulation, anti-angiogenic effects, anti-inflammatory properties, and anti-proliferative activity. Key clinical phase II and III data support its efficacy in MM treatment .

Malignant Lymphomas

Beyond MM and MDS, lenalidomide is being investigated in malignant lymphomas. Its immunostimulatory effects and anti-tumor properties make it a promising candidate for lymphoma therapy .

Immunomodulation and NK-Cell Activation

Lenalidomide possesses T-cell costimulatory potential and activates natural killer (NK) cells. This aspect is particularly relevant during maintenance therapy and in minimal residual disease settings .

Combination Therapies

Researchers are exploring synergistic effects by combining lenalidomide with corticosteroids, chemotherapy, or other novel agents. These combinations aim to enhance tumoricidal effects and improve patient outcomes .

Mechanism of Action: CRL4 E3 Ubiquitin Ligase Complex

Lenalidomide interacts with cereblon (CRBN) and forms the CRL4 E3 ubiquitin ligase complex. This complex targets transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and degradation, contributing to its therapeutic effects .

Mecanismo De Acción

Target of Action

Lenalidomide-I, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex . It also interacts with specific transcription factors, namely IKZF1 and IKZF3 . These transcription factors play a crucial role in the regulation of immune response and are essential for the proliferation and survival of multiple myeloma cells .

Mode of Action

Lenalidomide-I modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It binds to this complex and induces the ubiquitination of IKZF1 and IKZF3 . This interaction leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors affects multiple biochemical pathways. One of the key pathways influenced is the immune response pathway. Lenalidomide-I enhances the proliferative and functional capacity of T-lymphocytes . It also amplifies costimulatory signaling pathways that activate effector responses and suppress inflammation .

Pharmacokinetics

The pharmacokinetic properties of Lenalidomide-I contribute to its bioavailability. Following oral administration, about 90% of the dose is eliminated in urine and 4% of the dose is eliminated in feces within ten days post-dose . Approximately 85% of the dose is excreted as Lenalidomide-I in the urine within 24 hours .

Result of Action

The molecular and cellular effects of Lenalidomide-I’s action are significant. The degradation of IKZF1 and IKZF3 transcription factors leads to the death of multiple myeloma cells . It also repairs antitumor T-cell function , showing efficacy in ongoing chronic lymphocytic leukemia (CLL) and lymphoma clinical trials .

Action Environment

The action, efficacy, and stability of Lenalidomide-I can be influenced by various environmental factors. For instance, the presence of tumor microenvironments can affect the drug’s mechanism of action . Furthermore, the drug’s efficacy can be influenced by the genetic makeup of the patient, such as the presence of specific genetic mutations .

Propiedades

IUPAC Name

3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUJJLYXXEGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenalidomide-I

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.